molecular formula C13H18N6O2S B5507776 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine

4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine

Cat. No.: B5507776
M. Wt: 322.39 g/mol
InChI Key: ILPATFBMAZMYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine is a useful research compound. Its molecular formula is C13H18N6O2S and its molecular weight is 322.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.12119501 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity Against Cancer Cell Lines

A series of derivatives synthesized from a related compound showed significant antiproliferative effects against various human cancer cell lines, including K562, Colo-205, MDA-MB 231, and IMR-32, using the MTT assay. Among them, specific compounds exhibited strong activity across most cell lines tested, suggesting potential as anticancer agents (Mallesha et al., 2012).

Antimicrobial Activity

Novel pyrazolopyrimidine compounds incorporated with mono- and diphenylsulfonyl groups demonstrated significant antimicrobial activities. The study revealed that derivatives with a single sulfone group were more effective against tested bacteria and fungi than those with two, indicating their potential as antimicrobial agents (Alsaedi et al., 2019).

Novel Synthesis Approaches

Research into pyrazolopyrimidine derivatives containing sulfonyl moiety highlighted innovative synthesis techniques for creating these compounds. Some derivatives were found to possess antimicrobial activity, underscoring the value of exploring new synthetic pathways for potential pharmacological uses (Ammar et al., 2004).

Drug Efficacy and Validation

Studies on the synthesis of novel pyrazole carbaldehyde derivatives from pyrazolopyrimidine precursors showed promising biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory effects. Molecular docking studies further validated the interaction of these compounds with specific enzymes, suggesting their potential in drug development for inflammation and breast cancer treatment (Thangarasu et al., 2019).

Future Directions

The future research directions for this compound would likely involve further studies to determine its properties and potential applications. This could include testing its biological activity, studying its physical and chemical properties, and developing methods for its synthesis .

Properties

IUPAC Name

4-(3-methylpyrazol-1-yl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2S/c1-11-3-4-19(16-11)13-9-12(14-10-15-13)17-5-7-18(8-6-17)22(2,20)21/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPATFBMAZMYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.